

# Spectroscopic Profile of 2-Amino-5-bromobenzoyl Chloride: A Technical Overview

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## Compound of Interest

Compound Name: 2-Amino-5-bromobenzoyl chloride

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This technical guide provides a comprehensive overview of the expected spectroscopic data for **2-Amino-5-bromobenzoyl chloride**, a key intermediate in various synthetic applications. Due to the limited availability of public spectroscopic data for this specific molecule, this document presents a predictive analysis based on data from structurally analogous compounds. This guide is intended to assist researchers in identifying and characterizing **2-Amino-5-bromobenzoyl chloride** in their synthetic workflows.

## Predicted Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **2-Amino-5-bromobenzoyl chloride**. These predictions are derived from the analysis of similar compounds, including substituted benzoyl chlorides, 2-amino-5-bromobenzoic acid, and other related aromatic systems.

### Table 1: Predicted $^1\text{H}$ NMR Spectroscopic Data

Proton	Predicted Chemical Shift ( $\delta$ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)
H-3	6.8 - 7.0	d	~8-9
H-4	7.4 - 7.6	dd	~8-9, ~2-3
H-6	7.8 - 8.0	d	~2-3
-NH <sub>2</sub>	4.5 - 5.5 (broad)	s	-

Solvent: CDCl<sub>3</sub> or DMSO-d<sub>6</sub>. Chemical shifts are referenced to TMS ( $\delta$  = 0.00 ppm). The amino protons are expected to be broad and their chemical shift can vary with concentration and solvent.

**Table 2: Predicted <sup>13</sup>C NMR Spectroscopic Data**

Carbon	Predicted Chemical Shift ( $\delta$ , ppm)
C=O	165 - 170
C-1	120 - 125
C-2	148 - 152
C-3	118 - 122
C-4	138 - 142
C-5	115 - 120
C-6	135 - 140

Solvent: CDCl<sub>3</sub> or DMSO-d<sub>6</sub>. Chemical shifts are referenced to the solvent peak.

**Table 3: Predicted IR Spectroscopic Data**

Functional Group	Predicted Absorption Range (cm <sup>-1</sup> )	Intensity
N-H Stretch (amine)	3300 - 3500	Medium, Doublet
C-H Stretch (aromatic)	3000 - 3100	Medium to Weak
C=O Stretch (acid chloride)	1750 - 1800	Strong
C=C Stretch (aromatic)	1550 - 1650	Medium to Strong
C-N Stretch	1250 - 1350	Medium
C-Br Stretch	500 - 650	Medium to Strong

The carbonyl (C=O) band in benzoyl chlorides can sometimes exhibit splitting due to Fermi resonance.<sup>[1][2]</sup>

**Table 4: Predicted Mass Spectrometry Data**

Ion	Predicted m/z	Notes
[M] <sup>+</sup>	232.9/234.9	Molecular ion peak, showing isotopic pattern for Bromine ( <sup>19</sup> Br/ <sup>81</sup> Br ≈ 1:1) and Chlorine ( <sup>35</sup> Cl/ <sup>37</sup> Cl ≈ 3:1).
[M-Cl] <sup>+</sup>	198/200	Loss of chlorine radical. Isotopic pattern for Bromine will be present.
[M-COCl] <sup>+</sup>	170/172	Loss of the benzoyl chloride group. Isotopic pattern for Bromine will be present.
[C <sub>6</sub> H <sub>4</sub> BrNH <sub>2</sub> ] <sup>+</sup>	171/173	Fragment corresponding to 4-bromoaniline.

Ionization method: Electron Ionization (EI). The presence of bromine and chlorine isotopes will result in a characteristic isotopic cluster for the molecular ion and chlorine/bromine-containing fragments.

## Experimental Protocols

The following are generalized protocols for acquiring spectroscopic data for compounds like **2-Amino-5-bromobenzoyl chloride**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) in an NMR tube.
- Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.
- $^1\text{H}$  NMR Acquisition:
  - Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
  - Typical spectral width: 0-12 ppm.
  - Use tetramethylsilane (TMS) as an internal standard ( $\delta = 0.00$  ppm).
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire a proton-decoupled carbon spectrum.
  - A larger number of scans will be required compared to  $^1\text{H}$  NMR.
  - Typical spectral width: 0-200 ppm.
  - Reference the spectrum to the solvent peak (e.g.,  $\text{CDCl}_3$  at  $\delta = 77.16$  ppm).

### Infrared (IR) Spectroscopy

- Sample Preparation:
  - Solid (KBr pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

- Solid (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
- Solution: Dissolve the sample in a suitable solvent (e.g.,  $\text{CCl}_4$ ,  $\text{CS}_2$ ) and place in an appropriate IR cell.<sup>[3]</sup>
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Acquisition:
  - Record a background spectrum of the empty sample compartment or the pure solvent.
  - Record the sample spectrum over the range of  $4000\text{-}400\text{ cm}^{-1}$ .
  - The final spectrum is presented as percent transmittance or absorbance versus wavenumber ( $\text{cm}^{-1}$ ).

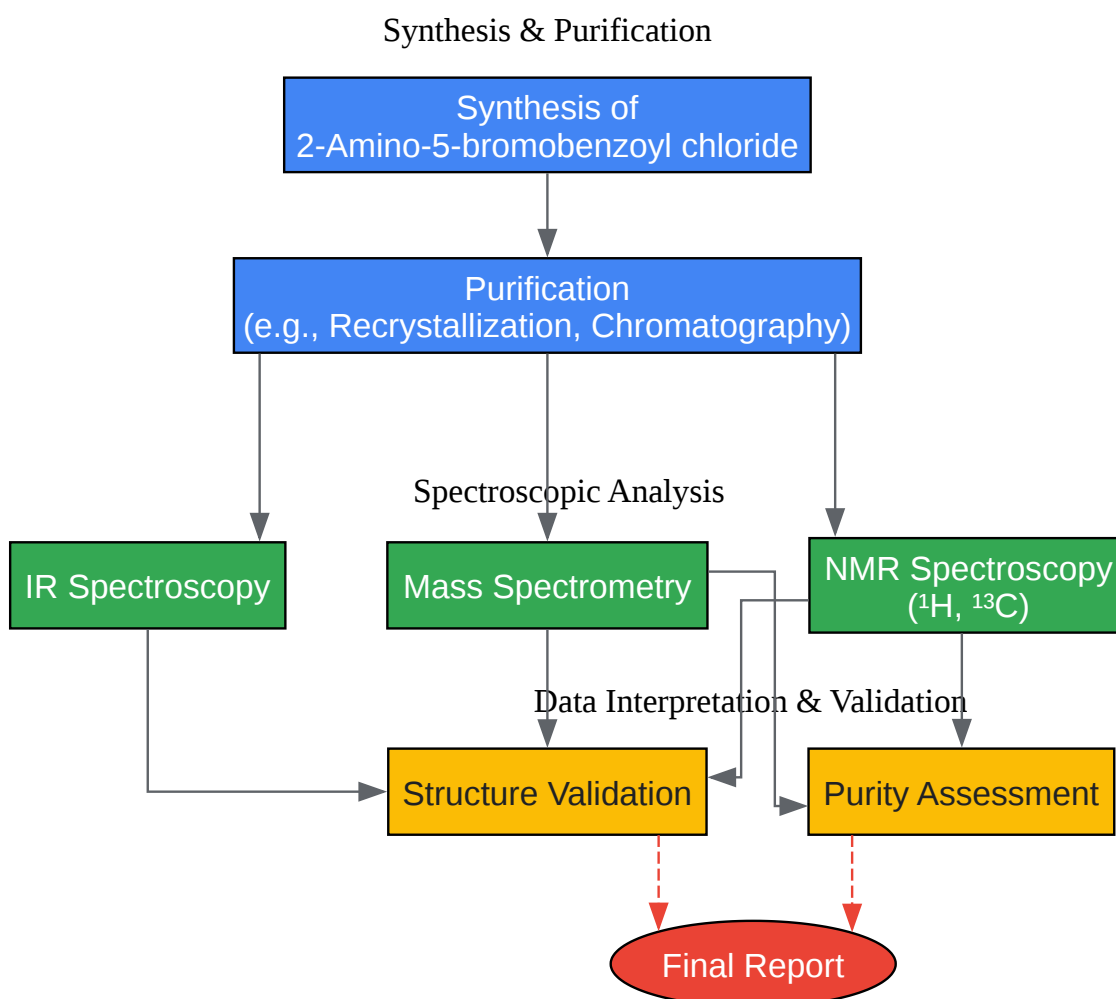
## Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol, acetonitrile).
- Instrumentation: Employ a mass spectrometer, often coupled with a chromatographic separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
- Acquisition (Electron Ionization - EI):
  - Introduce the sample into the ion source (for GC-MS, this occurs after elution from the GC column).
  - Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
  - The resulting ions are separated by their mass-to-charge ratio ( $m/z$ ) and detected.
- Acquisition (Electrospray Ionization - ESI for LC-MS):

- The sample solution is introduced into the ESI source where it is nebulized and subjected to a high voltage, creating charged droplets.
- Solvent evaporation leads to the formation of gas-phase ions.
- The ions are then analyzed by the mass spectrometer. Derivatization with benzoyl chloride can be used to improve the analysis of certain small molecules by LC-MS.[4][5]

## Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized compound like **2-Amino-5-bromobenzoyl chloride**.



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